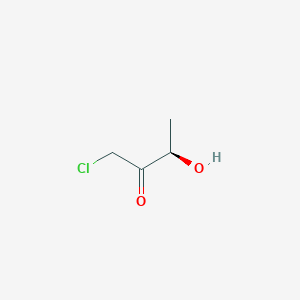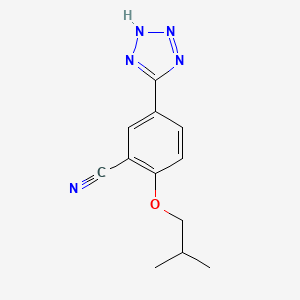
2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzonitrile core substituted with a 2-methylpropoxy group and a tetrazolyl group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Tetrazole Formation: Cyclization of the amine with sodium azide to form the tetrazole ring.
Etherification: Introduction of the 2-methylpropoxy group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile exerts its effects involves interactions with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- 2-(2-methoxypropoxy)-5-(2H-tetrazol-5-yl)benzonitrile
- 2-(2-ethylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile
- 2-(2-isopropoxy)-5-(2H-tetrazol-5-yl)benzonitrile
Uniqueness
2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous.
属性
CAS 编号 |
651769-85-6 |
|---|---|
分子式 |
C12H13N5O |
分子量 |
243.26 g/mol |
IUPAC 名称 |
2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C12H13N5O/c1-8(2)7-18-11-4-3-9(5-10(11)6-13)12-14-16-17-15-12/h3-5,8H,7H2,1-2H3,(H,14,15,16,17) |
InChI 键 |
YKBILKLJDANCQS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C(C=C1)C2=NNN=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
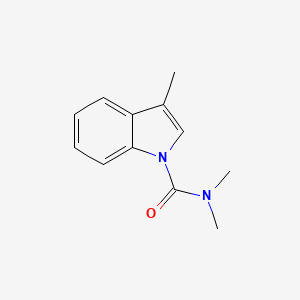
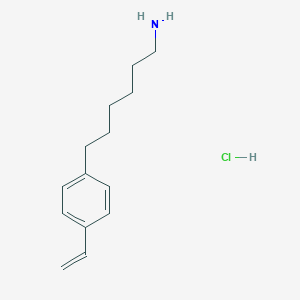
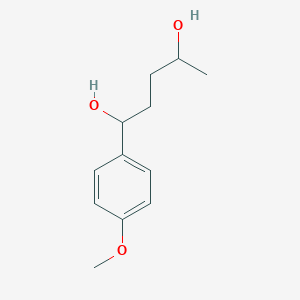
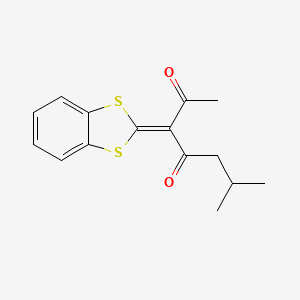
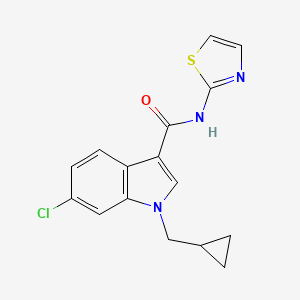
![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
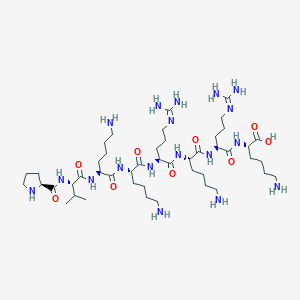
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)

